Methyl 2-chloroacetoacetate

Atmospheric chemistry Kinetics Environmental fate

Methyl 2-chloroacetoacetate (M2CAA; CAS 4755-81-1) is a bifunctional β-ketoester distinguished by an α-chloro substituent, which markedly enhances its electrophilic reactivity and enables distinct chemoselective transformations relative to non-halogenated acetoacetate analogs. This compound functions as a critical intermediate in constructing 2-arylimidazole-4-carboxylic acids and 3,5-disubstituted 1,2,4-triazoles , two heterocyclic cores prevalent in pharmaceutical active ingredients.

Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
CAS No. 4755-81-1
Cat. No. B147284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloroacetoacetate
CAS4755-81-1
Molecular FormulaC5H7ClO3
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)OC)Cl
InChIInChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3
InChIKeyGYQRIAVRKLRQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloroacetoacetate (CAS 4755-81-1) for Pharmaceutical & Heterocyclic Synthesis: A Specialized β-Ketoester Building Block


Methyl 2-chloroacetoacetate (M2CAA; CAS 4755-81-1) is a bifunctional β-ketoester distinguished by an α-chloro substituent, which markedly enhances its electrophilic reactivity and enables distinct chemoselective transformations relative to non-halogenated acetoacetate analogs . This compound functions as a critical intermediate in constructing 2-arylimidazole-4-carboxylic acids and 3,5-disubstituted 1,2,4-triazoles , two heterocyclic cores prevalent in pharmaceutical active ingredients. Its reactivity profile, driven by the presence of both a nucleophilic enolizable β-keto moiety and a reactive α-chloro leaving group, underpins its utility in cyclocondensation and dipolar cycloaddition reactions under mild conditions [1].

Building Block Bifunctional β-ketoester with reactive α-chloro substituent
Key Transformation Chemoselective cyclocondensation to 2-arylimidazole-4-carboxylic acids
Mild Protocol One-pot synthesis under mild conditions, no separate oxidation required

Why Methyl 2-Chloroacetoacetate (CAS 4755-81-1) Cannot Be Directly Substituted with Non-Halogenated Acetoacetates


Attempting to replace M2CAA with non-chlorinated acetoacetate esters (e.g., methyl or ethyl acetoacetate) in established synthetic protocols leads to divergent reactivity and product outcomes due to the absence of the α-chloro leaving group. Direct comparative studies reveal that the α-chloro substituent fundamentally alters reaction pathways: while non-halogenated acetoacetic esters undergo typical β-ketoester chemistry (e.g., Pechmann or Biginelli reactions), M2CAA directs cyclization toward distinct heterocyclic scaffolds [1]. The chemoselectivity observed in arylamidine cyclizations [2]—where M2CAA yields imidazoles whereas alternative conditions yield pyrimidines—underscores that the chlorine atom is not an inert spectator but a critical determinant of reaction trajectory. Therefore, procurement decisions for target-specific heterocyclic syntheses demand M2CAA specifically; generic substitution with non-halogenated analogs will result in failure to produce the desired product classes.

Attribute
Methyl 2-Chloroacetoacetate
Non-Halogenated Acetoacetates
Reaction Pathway
α-Chloro directs cyclization toward imidazole and triazole scaffolds
Typical β-ketoester chemistry; may yield pyrimidines or benzodiazepinones
Functional Group Installation
Direct one-pot carboxylic acid installation from arylamidines
Carboxylic acid requires separate oxidation step
Product Outcome
Benzimidazole scaffold via PPA cyclization
Benzodiazepinone scaffold (undesired for benzimidazole targets)

Quantitative Differential Performance of Methyl 2-Chloroacetoacetate (CAS 4755-81-1) Relative to Closest Analogs


Atmospheric Reactivity: ~20% Lower OH Radical Oxidation Rate Compared to Ethyl Analog

Methyl 2-chloroacetoacetate (M2CAA) exhibits a statistically significantly lower gas-phase reaction rate with OH radicals compared to ethyl 2-chloroacetoacetate (E2CAA). Direct head-to-head kinetic measurements demonstrate that M2CAA reacts approximately 20% slower under identical atmospheric conditions [1].

OH Radical Rate
Head-to-head
M2CAA: ~2.5 × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹
E2CAA: ~3.3 × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹
~20% lower for methyl ester
Reported atmospheric persistence context
FTIR & GC-FID, 298 K, 750 Torr
Atmospheric chemistry Kinetics Environmental fate

Tropospheric Ozone Production Potential: 30% Lower Ozone Formation vs. Ethyl Ester

The calculated tropospheric ozone production potential from M2CAA degradation is approximately 30% lower than that of its ethyl ester counterpart [1], a differentiation with implications for atmospheric environmental impact assessments.

Ozone Formation
Head-to-head
M2CAA: 4.16 ppm
E2CAA: 5.98 ppm
~30.4% lower tropospheric ozone production
Reported ozone formation potential context
Calculated from tropospheric simulation data
Atmospheric chemistry Ozone formation Environmental impact

Divergent Heterocyclic Product Outcome: Chloroacetate Directs Benzimidazole vs. Benzodiazepinone Formation

When reacted with o-phenylenediamine in polyphosphoric acid, α-chloroacetoacetic esters (including M2CAA) undergo a fundamentally different cyclization pathway compared to non-halogenated acetoacetic esters, producing 2-methylbenzimidazole rather than 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one [1]. This demonstrates that the chloro substituent is not merely a reactive handle for further functionalization but actively redirects the reaction outcome.

Heterocycle Divergence
Class-level
α-Chloro: 2-methylbenzimidazole
Non-halogenated: benzodiazepinone
Pathway direction may require specific substituent
Polyphosphoric acid medium; data to verify
Heterocyclic synthesis Chemoselectivity Reaction pathway

Atmospheric Degradation by Cl Atoms: Comparable Reactivity but Slightly Longer Residence Time for Methyl Ester

Kinetic studies of Cl atom-initiated degradation reveal that M2CAA and E2CAA exhibit similar rate coefficients, but the calculated tropospheric residence time for M2CAA is marginally longer (~7%) , a nuance relevant for coastal or industrialized atmospheric modeling.

Cl Atom Reactivity
Head-to-head
M2CAA: ~2.16 × 10⁻¹⁰ cm³·molecule⁻¹·s⁻¹ (τ=1.57 d)
E2CAA: ~2.41 × 10⁻¹⁰ cm³·molecule⁻¹·s⁻¹ (τ=1.47 d)
~7% longer atmospheric lifetime
Reported Cl reactivity context
FTIR & SPME/GC-FID, 298 K, 1000 mbar
Atmospheric chemistry Chlorine atom kinetics Environmental fate

Chemoselective One-Pot Imidazole Synthesis: M2CAA Enables Direct Installation of Carboxylic Acid Functionality

M2CAA enables a chemoselective one-pot synthesis of 2-arylimidazole-4-carboxylic acids from arylamidines [1]. The α-chloro substituent is essential for this transformation; non-halogenated acetoacetates fail to undergo this cyclocondensation under the mild conditions employed. The reaction directly installs the carboxylic acid group, eliminating the need for a separate oxidation step required in alternative imidazole syntheses.

One-Pot Imidazole
Method context
Direct installation of 4-carboxylic acid from arylamidines in a single step
Supports step-economical route context
Mild conditions; base/solvent selection may influence yield
One-pot synthesis Imidazole Chemoselectivity

Acidification Potential: 10% Lower Acidification Impact for Methyl Ester

The estimated acidification potential (AP) resulting from atmospheric degradation products is approximately 10% lower for M2CAA compared to its ethyl ester analog , a quantifiable metric for comparative environmental impact assessment.

Acidification Potential
Head-to-head
M2CAA: 0.19
E2CAA: 0.21
~9.5% lower acidification impact
Reported acidification index context
Data to verify; derived from degradation product distribution
Environmental chemistry Acidification potential Sustainability metrics

Application Scenarios for Methyl 2-Chloroacetoacetate (CAS 4755-81-1) Based on Quantifiable Differentiation


Medicinal Chemistry Synthesis of 2-Arylimidazole-4-carboxylic Acid Libraries

Medicinal chemistry groups constructing libraries of 2-arylimidazole-4-carboxylic acids as NPY5 receptor antagonists or antifungal agents should procure M2CAA specifically. The chemoselective one-pot protocol with arylamidines [1] directly installs the 4-carboxylic acid moiety, reducing step count compared to alternative routes that require separate oxidation steps. Non-halogenated acetoacetates are incompatible with this transformation.

Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via Hydrazonoyl Chloride Intermediates

Research laboratories synthesizing 3,5-disubstituted 1,2,4-triazoles for antimicrobial, antifungal, or anti-inflammatory screening should select M2CAA as the precursor for hydrazonoyl chloride generation [1]. This intermediate is essential for the 1,3-dipolar cycloaddition with oximes; substitution with other chloroacetates may alter reaction efficiency or product distribution.

Environmental Fate Studies Requiring Benchmark Chloroacetoacetate Reactivity Data

Atmospheric chemists and environmental toxicologists studying the fate of oxygenated volatile organic compounds (OVOCs) should utilize M2CAA as a model substrate, supported by the most comprehensive kinetic data set available [1][2]. The quantified OH and Cl atom rate coefficients, ozone production potentials, and acidification indices provide a robust foundation for computational modeling and regulatory assessment.

Industrial Scale Synthesis of Benzimidazole Scaffolds via Polyphosphoric Acid Cyclization

Process chemists aiming to produce 2-methylbenzimidazole derivatives from o-phenylenediamine should specifically source M2CAA or its ethyl analog [1]. The chloro substituent is necessary to direct cyclization toward the benzimidazole product; use of non-halogenated acetoacetate yields an undesired benzodiazepinone scaffold, representing a critical path divergence for target compound procurement.

Application
Selection Property
Validation Focus
2-Arylimidazole-4-carboxylic acid library synthesis
α-Chloro-enabled chemoselective cyclocondensation
One-pot carboxylic acid installation review
3,5-Disubstituted 1,2,4-triazole synthesis
Hydrazonoyl chloride precursor formation
1,3-Dipolar cycloaddition efficiency review
Atmospheric fate modeling of OVOCs
Comprehensive kinetic data set (OH, Cl, ozone)
Tropospheric lifetime and impact assessment
2-Methylbenzimidazole scaffold synthesis
Chloro-directed PPA cyclization pathway
Avoidance of benzodiazepinone byproduct route

Technical Documentation Hub

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